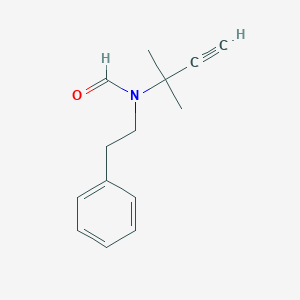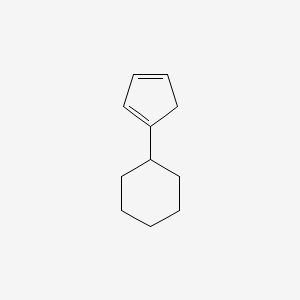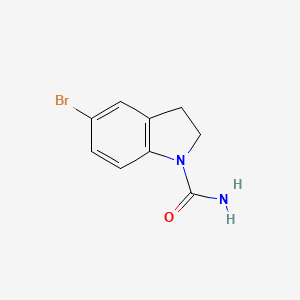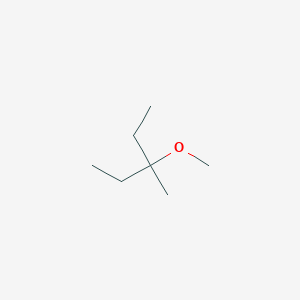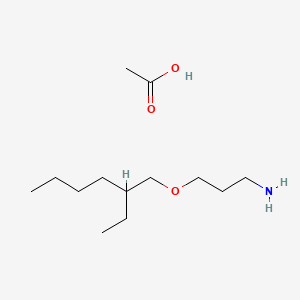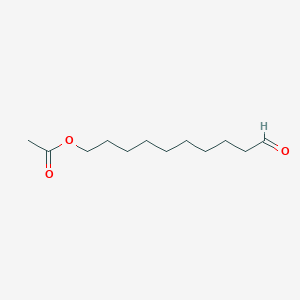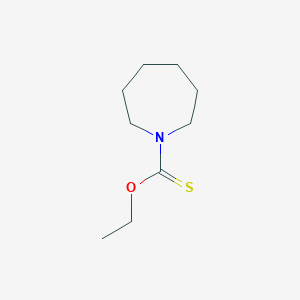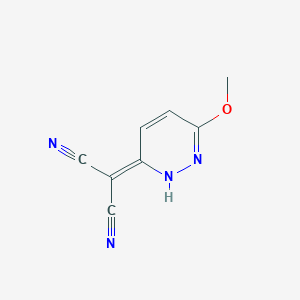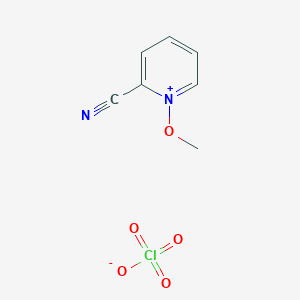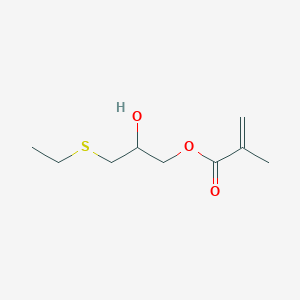
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound that belongs to the family of acrylates Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives This compound is characterized by the presence of an ethylsulfanyl group, a hydroxypropyl group, and a methylprop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-hydroxypropyl 2-methylprop-2-enoate with an ethylsulfanyl group. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, helps to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethylsulfanyl group to ethylthiol or other reduced forms.
Substitution: The hydroxypropyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the hydroxypropyl group under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydroxypropyl derivatives.
Applications De Recherche Scientifique
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.
Industry: The compound is used in the production of coatings, adhesives, and other materials with specific performance characteristics.
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with molecular targets and pathways. The ethylsulfanyl group can participate in redox reactions, while the hydroxypropyl and methylprop-2-enoate groups can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in structure but lacks the ethylsulfanyl group.
Methyl methacrylate (MMA): Contains a methyl group instead of the hydroxypropyl group.
Ethylene glycol dimethacrylate (EGDMA): A diester formed by condensation of methacrylic acid and ethylene glycol.
Uniqueness
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
53414-18-9 |
|---|---|
Formule moléculaire |
C9H16O3S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
(3-ethylsulfanyl-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3S/c1-4-13-6-8(10)5-12-9(11)7(2)3/h8,10H,2,4-6H2,1,3H3 |
Clé InChI |
AEFSDARFYNEFGI-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(COC(=O)C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
